REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])C=CC=CC=1.CC[N:31]([CH2:34]C)CC.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[C:36]([O:40][C:34](=[O:19])[NH:31][C:6]1[CH:10]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[Cl:11])([CH3:39])([CH3:38])[CH3:37]
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Name
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|
Quantity
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24 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C(=O)O)C1)Cl
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Name
|
|
Quantity
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28 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
300 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with ether (300 mL)
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Type
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WASH
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Details
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washed with HCl 1N (300 mL), saturated solution of NaHCO3 (200 mL), and brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layers was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
Chromatography on silica (EtOAc/n-hexane) yielded
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=CC(=C1)Br)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |